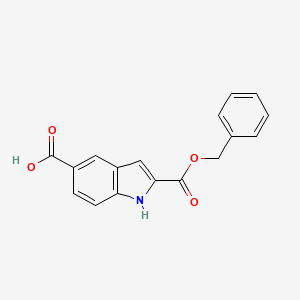
(S)-5-(1-(Methylamino)ethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(1-(Methylamino)ethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of a picolinic acid moiety substituted with a methylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-(Methylamino)ethyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid and methylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product formation.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
(S)-5-(1-(Methylamino)ethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
(S)-5-(1-(Methylamino)ethyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-(1-(Methylamino)ethyl)picolinic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-5-(1-(Methylamino)ethyl)picolinic acid include:
Picolinic Acid: The parent compound with similar structural features.
Methylaminoethyl Derivatives: Compounds with similar functional groups but different core structures.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
5-[(1S)-1-(methylamino)ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6(10-2)7-3-4-8(9(12)13)11-5-7/h3-6,10H,1-2H3,(H,12,13)/t6-/m0/s1 |
InChI 键 |
XHDDWBJUWMWAAS-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CN=C(C=C1)C(=O)O)NC |
规范 SMILES |
CC(C1=CN=C(C=C1)C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)






![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)




![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
